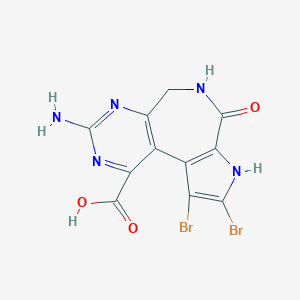

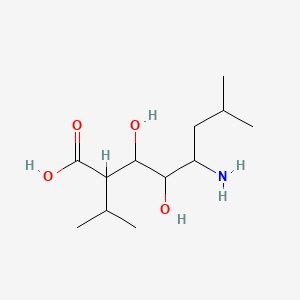

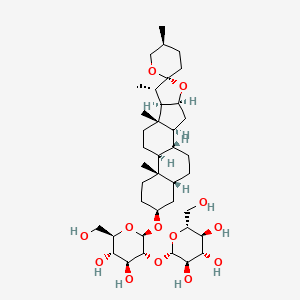

![molecular formula C33H54O12 B1259981 (2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1259981.png)

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one is a natural product found in Silene viridiflora, Silene turkestanica, and other organisms with data available.

Scientific Research Applications

Synthesis of Liver X Receptor Agonists

Hyodeoxycholic acid, a by-product from the livestock industry, has been used as a steroidal scaffold to synthesize Liver X receptor (LXR) modulators. LXRs are crucial in regulating cholesterol metabolism, and dysfunctions can lead to diseases like ischemic stroke and Alzheimer’s. The study identified three bile acid analogs demonstrating agonist activity towards LXRs, which could be developed into clinically useful LXR regulators (Ching, 2013).

Cardiac Aglycone from Periploca sepium Bunge

Research on the root bark of Periploca sepium Bunge, a traditional Chinese medicine, led to the isolation of a compound with a complex steroidal structure. This compound's molecular arrangement suggests potential therapeutic applications, especially in cardiac health, due to its unique structural features (Zhang et al., 2012).

Inhibitors of Androgen Biosynthesis

A study on androsterone derivatives identified compounds with potential as inhibitors of androgen biosynthesis. The compounds possess a typical steroid shape with an additional E ring, offering insights into the molecular basis for their biological activities (Djigoué et al., 2012).

Solubility of Saccharides in Ethanol-Water Solutions

Research into the solubilities of various saccharides, including xylose and mannose, in ethanol-water mixtures provides valuable data for the chemical and food industries. This study's findings are crucial for understanding these substances' properties in different solvent environments (Gong et al., 2012).

Computer-Aided Screening Against MRSA Infections

A study utilized computer-aided design to screen herbal compounds against Methicillin-resistant Staphylococcus aureus (MRSA) infections. The research highlighted the potential of botanicals, such as Aloe vera and Neem, in developing new therapeutic agents against MRSA (Skariyachan et al., 2011).

Properties

Molecular Formula |

C33H54O12 |

|---|---|

Molecular Weight |

642.8 g/mol |

IUPAC Name |

(2S,3R,5R,9R,10R,13R,14S,17S)-17-[(2R,3R)-2,6-dihydroxy-6-methyl-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C33H54O12/c1-29(2,41)9-8-24(45-28-27(40)26(39)25(38)22(15-34)44-28)32(5,42)23-7-11-33(43)17-12-19(35)18-13-20(36)21(37)14-30(18,3)16(17)6-10-31(23,33)4/h12,16,18,20-28,34,36-43H,6-11,13-15H2,1-5H3/t16-,18-,20+,21-,22+,23-,24+,25-,26-,27+,28+,30+,31+,32+,33+/m0/s1 |

InChI Key |

OYLAWXRQIJWVHG-BRUSFFCGSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O[C@@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O |

Canonical SMILES |

CC12CCC3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)OC5C(C(C(C(O5)CO)O)O)O)O)O |

Synonyms |

eta-D-galactopyranosyl(1-->2)-beta-D-glucuronopyranosyl-3beta- hydrox y-23-oxo-olean-12-en-28-oic acid 28-O-beta-D-xylopyranosyl(1-->3)-beta-D-xylopyranosyl(1-->4)-alpha-L- rhamnopyranosyl(1-->2)-beta-D-fucopyranoside silenoside A |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

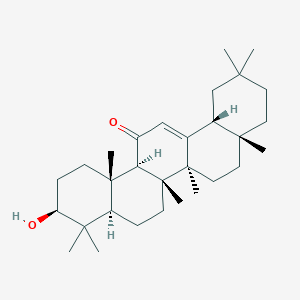

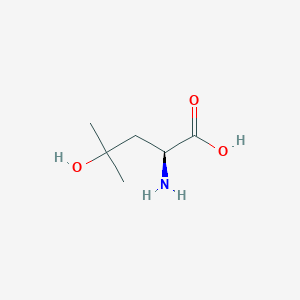

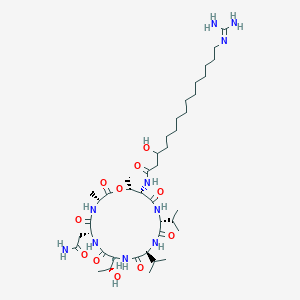

![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)

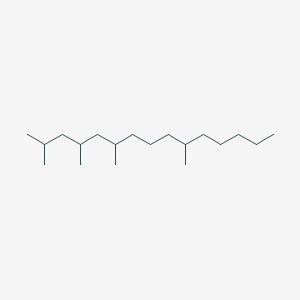

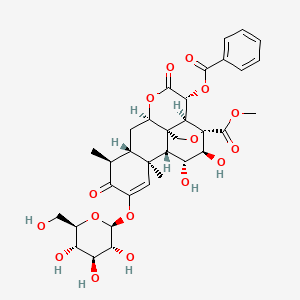

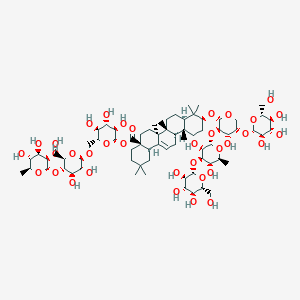

![ethyl (2E)-3-oxo-7-phenyl-5-thiophen-2-yl-2-[(3,4,5-trimethoxyphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1259910.png)

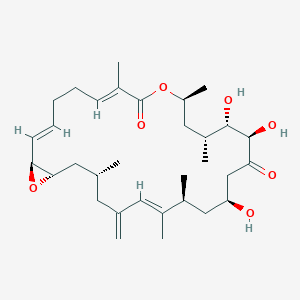

![[(1S,4R,9R,10S,13R)-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol](/img/structure/B1259916.png)